2-((3-bromobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-3-[(4-methoxyphenyl)methyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22BrN3O2S/c1-33-22-12-10-18(11-13-22)16-31-26(32)25-24(23(15-29-25)20-7-3-2-4-8-20)30-27(31)34-17-19-6-5-9-21(28)14-19/h2-15,29H,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJTVLADIHAIEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC(=CC=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-bromobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a derivative of the pyrrolo[3,2-d]pyrimidine class, which has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial and anticancer properties, supported by case studies and research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a pyrrolo[3,2-d]pyrimidine core substituted with various functional groups. The synthesis of such compounds typically involves multi-step organic reactions, often starting from simpler pyrimidine derivatives or through modifications of existing pyrrolo compounds.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of pyrrolo[3,2-d]pyrimidine derivatives against various pathogenic bacteria. For instance, in a study assessing a series of related compounds, it was found that certain derivatives exhibited weak antibacterial activity against strains like Staphylococcus aureus and Escherichia coli . The specific activity of this compound remains to be fully elucidated but aligns with the general trend observed in its class.
Anticancer Activity
Pyrrolo[3,2-d]pyrimidines have been studied for their anticancer potential. A notable investigation into related compounds demonstrated significant cytotoxic effects on various cancer cell lines. For example, certain derivatives showed GI50 values in the nanomolar range against cancer cells, indicating strong antiproliferative activity .
Case Study: Cytotoxicity Evaluation
A recent evaluation focused on a series of pyrrolo[3,2-d]pyrimidine derivatives, including our compound of interest. The results indicated varying degrees of cytotoxicity across different cell lines:
| Compound | Cell Line | GI50 (nM) |
|---|---|---|
| 1 | HeLa | 50 |
| 2 | MDA-MB-231 | 30 |
| 3 | MCF-7 | 25 |
| Target Compound | Various (pending) | TBD |
This table illustrates the promising activity of related compounds and sets a benchmark for future evaluations of the target compound.
The biological activity of pyrrolo[3,2-d]pyrimidines is often attributed to their ability to interact with specific biological targets. For instance, some derivatives have been shown to inhibit enzymes involved in nucleotide synthesis or to disrupt microtubule dynamics . Investigations into the mechanism of action for our compound could reveal similar pathways.
Recent Research Findings
- Antifolate Activity : Some pyrrolo derivatives have been identified as potent inhibitors of dihydrofolate reductase (DHFR), an important enzyme in folate metabolism crucial for DNA synthesis . This suggests potential applications in cancer therapy.
- Microtubule Disruption : Certain studies indicate that substituted pyrrolo[3,2-d]pyrimidines act as microtubule depolymerizing agents, which can lead to cancer cell apoptosis .
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the class of pyrrolo[3,2-d]pyrimidine derivatives, which are known for their diverse pharmacological profiles. The molecular formula is , with a molecular weight of 502.4 g/mol. The presence of bromobenzyl and methoxybenzyl groups contributes to its lipophilicity and potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolo[3,2-d]pyrimidine derivatives, including the compound . For instance, derivatives of this class have shown promising results against various cancer cell lines, including:
- HeLa (cervical cancer)
- HepG2 (liver cancer)
- A549 (lung cancer)
In vitro assays demonstrated that certain modifications in the structure can significantly enhance cytotoxicity against these cell lines, suggesting that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest .
Antimicrobial Properties
The compound's structural features may also confer antimicrobial properties. Pyrrolo[3,2-d]pyrimidines have been evaluated for their effectiveness against bacterial strains, including drug-resistant varieties. Preliminary data suggest that this compound could inhibit the growth of certain pathogens, potentially positioning it as a candidate for further development in antimicrobial therapies .
Synthetic Methodologies
The synthesis of 2-((3-bromobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can be achieved through various methods:
One-Pot Reactions
Recent advancements in synthetic chemistry have allowed for the development of one-pot reactions that streamline the synthesis of complex heterocycles. This approach can enhance yield and reduce reaction times while maintaining high purity levels .
Catalytic Methods
Utilizing catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) has been shown to facilitate the formation of pyrrolo[3,2-d]pyrimidines efficiently. The reaction conditions can be optimized to achieve better yields and selectivity for desired products .
Mechanistic Studies
Understanding the mechanism of action is crucial for developing effective therapeutic agents. Molecular docking studies have been employed to predict how this compound interacts with biological targets at a molecular level. These studies indicate potential binding affinities with enzymes involved in cancer progression and microbial resistance .
Toxicological Assessments
Before advancing to clinical trials, comprehensive toxicological assessments are necessary to evaluate safety profiles. Initial studies suggest that modifications in the chemical structure can influence toxicity levels, necessitating careful evaluation during drug development .
Q & A
Q. How to design controlled studies for evaluating the impact of the 4-methoxybenzyl group on pharmacokinetics?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
